1-benzyl-5-nitropyridin-2(1H)-one
Description
Significance of Pyridinone Scaffolds in Heterocyclic and Medicinal Chemistry
Pyridinone scaffolds are a cornerstone of heterocyclic and medicinal chemistry due to their versatile nature. frontiersin.orgtandfonline.combohrium.comnih.govnih.gov These six-membered nitrogen-containing rings can act as both hydrogen bond donors and acceptors, a crucial property for interacting with biological targets. frontiersin.orgbohrium.comnih.gov Their inherent chemical properties allow for manipulation of polarity, lipophilicity, and hydrogen bonding, making them highly adaptable for various applications, including fragment-based drug design and the creation of biomolecular mimetics. frontiersin.orgbohrium.comnih.gov
The significance of pyridinone scaffolds is underscored by their presence in a wide array of biologically active compounds. frontiersin.orgtandfonline.comnih.gov These derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. frontiersin.orgnih.govnih.gov The adaptability of the pyridinone core allows for the development of molecules that can target a diverse range of proteins and enzymes. tandfonline.com
Role of Nitropyridine Derivatives as Precursors for Bioactive Molecules
Nitropyridine derivatives, including 1-benzyl-5-nitropyridin-2(1H)-one, serve as important precursors in the synthesis of bioactive molecules. nih.govresearchgate.netnih.govconsensus.app The nitro group is a key functional group that facilitates various chemical transformations. It can be readily converted into other nitrogen-containing functionalities like amino groups, which are often essential for biological activity. nih.gov This versatility makes nitropyridines valuable starting materials for creating a wide range of heterocyclic systems with potential therapeutic applications, such as antitumor, antiviral, and anti-neurodegenerative agents. nih.govresearchgate.netnih.govconsensus.app
The synthetic utility of nitropyridines is highlighted by their use in the development of compounds targeting specific biological pathways. For instance, they have been employed in the synthesis of inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov Furthermore, the nitro group can influence the electronic properties of the pyridine (B92270) ring, enhancing its reactivity and allowing for the construction of complex molecular architectures. nih.gov
Overview of this compound as a Research Target
While specific research on the biological activities of this compound is not extensively documented in the provided search results, its structural components suggest its potential as a research target. The combination of the pyridinone core, the benzyl (B1604629) group, and the nitro group creates a molecule with diverse chemical handles for further modification.
A related compound, 2-benzyl-1-(2-hydroxyethyl)-5-nitroindazolin-3-one, has shown promising activity against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com This suggests that the 5-nitro-substituted scaffold, in combination with a benzyl group, could be a valuable starting point for the design of new therapeutic agents.
The synthesis of a similar compound, 5-bromo-1-methyl-3-nitropyridin-2(1H)-one, has been described, indicating the feasibility of synthesizing substituted nitropyridinones. The synthesis of another related compound, 5-benzyl-5-((5-nitropyridin-3-yl)methyl)-1,3,5-dithiazinan-5-ium, has also been reported, further demonstrating the chemical tractability of nitropyridine derivatives. rdd.edu.iq
Contextualization within Broader Pyridinone Research Advances
The study of this compound fits within the broader context of ongoing research into pyridinone-based compounds. Pyridine and its derivatives are considered privileged scaffolds in drug discovery, with a significant number of FDA-approved drugs containing this heterocyclic motif. rsc.orgresearchgate.netbohrium.comnih.gov
Recent advances in pyridinone research have focused on their application as kinase inhibitors, antiviral agents, and more. frontiersin.orgtandfonline.comnih.gov For example, pyridinone derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. frontiersin.orgnih.gov The ability to functionalize the pyridinone ring at multiple positions allows for the fine-tuning of their biological activity and pharmacokinetic properties. bohrium.comnih.gov
The exploration of compounds like this compound contributes to the expanding chemical space of pyridinone derivatives and may lead to the discovery of novel molecules with valuable therapeutic properties.
Compound Information
Structure
3D Structure
Properties
CAS No. |
59892-44-3 |
|---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-benzyl-5-nitropyridin-2-one |
InChI |
InChI=1S/C12H10N2O3/c15-12-7-6-11(14(16)17)9-13(12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
PSEMHQVFVHHFBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1 Benzyl 5 Nitropyridin 2 1h One Derivatives
Reactions Involving the Nitro Group
The nitro group is a key determinant of the reactivity of the pyridinone ring, primarily through its strong electron-withdrawing nature. This electronic effect activates the ring for certain reactions and is itself a site for chemical modification.
Reduction to Amino Pyridinone Derivatives
The nitro group of 5-nitropyridin-2-one derivatives can be readily reduced to an amino group, yielding the corresponding 5-aminopyridin-2-one. This transformation is a common and crucial step in the synthesis of various heterocyclic compounds. The reduction can be achieved using various reducing agents, such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride. The resulting amino derivative is a valuable intermediate for further functionalization.
For instance, the reduction of the nitro group is a key step in the synthesis of various biologically active molecules. The resulting amino group can participate in a variety of subsequent reactions, including diazotization and coupling reactions, to introduce a wide range of functionalities.
Participation in Electrophilic Attack Mechanisms
The nitro group strongly deactivates the pyridinone ring towards electrophilic aromatic substitution due to its powerful electron-withdrawing effect. However, it plays a crucial role in facilitating nucleophilic aromatic substitution reactions by stabilizing the intermediate Meisenheimer complex. youtube.com The negative charge that develops in the ring during nucleophilic attack is delocalized onto the nitro group, thereby lowering the activation energy of the reaction. youtube.comacs.org
Furthermore, the nitro group can direct the position of incoming nucleophiles. In many cases, nucleophilic attack occurs at the positions ortho or para to the nitro group, as this allows for direct resonance stabilization of the negative charge by the nitro group. youtube.commasterorganicchemistry.com
Transformations of the Pyridinone Ring System
The pyridinone ring itself is susceptible to a variety of transformations, including nucleophilic attack and rearrangements, often influenced by the substituents present on the ring.
Nucleophilic Aromatic Substitution and Ring Transformations
The electron-deficient nature of the 5-nitropyridin-2(1H)-one ring system makes it a prime candidate for nucleophilic aromatic substitution (NAS). youtube.commasterorganicchemistry.com The presence of the nitro group at the 5-position significantly activates the ring towards attack by nucleophiles. A common example is the displacement of a leaving group, such as a halide, at the 2-position by a nucleophile.
Under certain conditions, the pyridinone ring can undergo more complex transformations. For example, reactions of 5-nitropyridin-2(1H)-ones with excess hydrazine (B178648) hydrate (B1144303) can lead to a cyclotransformation of the 5-nitro-2-oxopyridine fragment into a 6-methyl-3-oxopyridazine structure. researchgate.net This type of ring transformation has been observed for 5-nitropyridin-2(1H)-ones fused with various aromatic and heteroaromatic rings. researchgate.net Additionally, 1-methyl-3,5-dinitro-2-pyridone is known to undergo nucleophilic-type ring transformations, acting as a synthetic equivalent of the unstable nitromalonaldehyde (B3023284) in three-component reactions with a ketone and an ammonia (B1221849) source to produce nitropyridines and nitroanilines. nih.gov
Tautomeric Equilibria in Pyridinone Structures
Pyridin-2(1H)-ones can exist in tautomeric equilibrium with their corresponding 2-hydroxypyridine (B17775) forms. However, for 2-benzylpyridin-2(1H)-one derivatives, the pyridinone tautomer is greatly preferred in aqueous solutions. rsc.org This preference is a general characteristic of 2-pyridones. The equilibrium can be influenced by factors such as solvent polarity and the electronic nature of substituents on the ring.
The pyridone form is generally more stable due to the aromaticity of the ring and the presence of the amide resonance. Spectroscopic studies, such as UV spectroscopy, combined with pKa measurements, allow for the quantitative determination of the tautomeric equilibrium constants. rsc.org
Reactivity of the Benzyl (B1604629) Moiety and Substituent Effects
The benzyl group can be cleaved under certain reaction conditions. For example, hydrogenolysis using a palladium on carbon (Pd/C) catalyst can be employed to remove the benzyl protecting group. researchgate.net The efficiency of this cleavage can be influenced by the presence of other functional groups and the reaction conditions. For instance, the presence of pyridine (B92270) can suppress the hydrogenolysis of certain substituted benzyl groups. researchgate.net
Substituents on the phenyl ring of the benzyl group can exert electronic and steric effects on the reactivity of the entire molecule. seku.ac.ke Electron-donating groups on the benzyl ring can increase the electron density on the nitrogen atom of the pyridinone ring, potentially affecting its nucleophilicity and the reactivity of the ring system. Conversely, electron-withdrawing groups can have the opposite effect. These substituent effects can influence the rates and outcomes of reactions at both the pyridinone ring and the benzylic position. researchgate.netrsc.org For instance, the stability of benzylic radicals is influenced by substituents on the aromatic ring. researchgate.net Reactions at the benzylic carbon, such as substitution or oxidation, are also possible and their mechanisms (SN1 vs. SN2) can be influenced by the stability of the resulting benzylic carbocation or radical, which is in turn affected by resonance with the phenyl ring. khanacademy.org
Structure Activity Relationships Sar of 1 Benzyl 5 Nitropyridin 2 1h One and Analogues
Conformational Analysis and Stereochemical Influences on Activity
The three-dimensional arrangement of a molecule is critical for its interaction with biological targets. For 1-benzyl-5-nitropyridin-2(1H)-one analogues, conformational flexibility and stereochemistry are key determinants of their biological efficacy. The spatial orientation of the benzyl (B1604629) group relative to the pyridinone core can significantly influence binding affinity to target proteins. mdpi.com
The study of related N-benzyl substituted heterocyclic compounds, such as N-benzyl-r-2,c-6-diphenylpiperidines, highlights the importance of the conformation adopted by the benzyl group. scilit.com The orientation of the benzyl ring can impact interactions with hydrophobic pockets in target enzymes or receptors. Furthermore, the presence of chiral centers, which can arise from substitution on the benzyl group or the pyridinone ring, introduces stereochemical considerations. Different enantiomers or diastereomers of a compound can exhibit vastly different biological activities and potencies. This is often due to the specific stereochemical requirements of the biological target's binding site.
In the broader context of pyridinone-containing molecules, computational methods like Density Functional Theory (DFT) calculations and molecular dynamics simulations are employed to understand the preferred conformations and the energy barriers between them. mdpi.com For instance, in the synthesis of chiral N-substituted 2-pyridones, enantioselective organocatalytic methods are used to control the stereochemistry, underscoring the recognized importance of chirality for biological activity. researchgate.net The transfer of a benzyl group in certain reactions leading to functionalized indeno[1,2-b]pyridin-2-ones can create all-carbon quaternary stereogenic centers, which are of significant interest in drug development due to their potential for inducing specific and potent biological responses. nih.gov
Systematic Elucidation of Substituent Effects on the Pyridinone Core and Benzyl Group
The biological activity of this compound analogues can be finely tuned by the introduction of various substituents on both the pyridinone core and the benzyl group. These substitutions can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its pharmacokinetic and pharmacodynamic properties. nih.gov
Substituent Effects on the Pyridinone Core:
The pyridinone moiety itself offers multiple positions for substitution, and the nature of these substituents is critical. nih.govfrontiersin.org For example, in a series of 3-hydroxy-4-pyridinones, the substituents on the nitrogen atom of the fluorophore were found to significantly affect antibacterial activities. nih.gov The introduction of a strong electron-withdrawing substituent on the pyridine (B92270) ring, such as a nitro group, can lead to a significant increase in the electron affinity value, potentially enhancing antifungal activity. researchgate.net Conversely, electron-donating substituents can increase the electron density on the oxygen atom, which may enhance the compound's ability to form complexes. researchgate.net
Substituent Effects on the Benzyl Group:
The benzyl group attached to the nitrogen of the pyridinone ring also presents a key site for modification. The electronic properties of substituents on the benzene (B151609) ring can influence the hydrogenolysis of the benzyl group. researchgate.net In a study of N-benzyl pyridinium–curcumin derivatives, substitution on the benzyl residue was found to be a critical factor for acetylcholinesterase (AChE) inhibitory activity. nih.gov For instance, an unsubstituted benzyl moiety resulted in the most potent compound, while the introduction of a small fluoro substituent led to a slight decrease in potency. nih.gov Larger substituents like nitro or bromo groups caused a more significant reduction in activity, suggesting that the size of the substituent and its position on the benzyl ring are crucial for optimal interaction with the target enzyme. nih.gov
The following table illustrates the effect of substituents on the biological activity of various pyridinone and related heterocyclic analogues.
| Compound/Analogue Type | Substituent(s) | Biological Activity | Reference |
| N-benzyl pyridinium–curcumin | Unsubstituted benzyl | High AChE inhibition (IC50 = 7.5 nM) | nih.gov |
| N-benzyl pyridinium–curcumin | p-Fluoro on benzyl | High AChE inhibition (IC50 = 16 nM) | nih.gov |
| N-benzyl pyridinium–curcumin | Bulky nitro/bromo on benzyl | Reduced AChE inhibition | nih.gov |
| 3-hydroxy-4-pyridinone | Varied on N-fluorophore | Significant impact on antibacterial activity | nih.gov |
| Pyridine-N-oxides | Strong electron-withdrawing | Increased electron affinity, potential for higher antifungal activity | researchgate.net |
| Pyridine-N-oxides | Electron-donating | Increased electron density on oxygen, enhanced complex formation | researchgate.net |
Impact of Molecular Hybridization on Modulating Biological Activity
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool for developing new therapeutic agents with improved affinity, selectivity, and efficacy, or even a dual mode of action. rsc.org For pyridinone-based structures, hybridization with other heterocyclic systems, such as triazoles, has been shown to be a fruitful approach. bohrium.com
The 1,2,3-triazole ring, often introduced via "click chemistry," is a valuable linker in molecular hybridization due to its stability, and its ability to form hydrogen bonds and dipole interactions. researchgate.net The hybridization of pyridinone scaffolds with triazoles has led to the development of compounds with significant antiviral and anticancer activities. researchgate.netnih.govnih.govrsc.org
For example, a series of benzothiazolyl-pyridine hybrids, which can be considered related to the pyridinone scaffold, were synthesized and evaluated for their antiviral activity against H5N1 and SARS-CoV-2. nih.gov Compounds containing fluorine atoms showed enhanced activity. nih.gov In another study, pyrazolo–triazole hybrids were designed and synthesized, with some compounds exhibiting promising cytotoxicity against various cancer cell lines. rsc.org The results indicated that these hybrid molecules induced apoptosis through the mitochondrial pathway. rsc.org
The table below presents data on the biological activity of some hybridized pyridinone-related structures.
| Hybrid Compound Series | Target | Key Findings | Reference |
| Benzothiazolyl-pyridine hybrids | H5N1 and SARS-CoV-2 viruses | Fluorinated derivatives (8f-h) showed potent virucidal effects and CoV-3CL protease inhibitory activities. | nih.gov |
| Pyrazolo–triazole hybrids | Cancer cell lines (HT-29, PC-3, A549, U87MG) | Compounds 17, 23, and 29 showed significant cytotoxicity with IC50 values in the low micromolar range. | rsc.org |
| Pyrido[2,3-d]pyrimidines with triazoles | FGFR3 tyrosine kinase | Several analogues exhibited 55-89% inhibition of in vitro kinase activity at 2 µM. | nih.gov |
| Pyrazine and 1,2,4-triazole (B32235) hybrids | Mycobacterium tuberculosis H37Rv | Eight compounds showed noteworthy activity with MIC values ≤21.25 μM. | rsc.org |
Regiochemical Substitution Patterns and Their Correlation with Biological Potency
In studies of 2,4,5-ring substituted phenylisopropylamines, it was found that 4-substituted compounds were one to two orders of magnitude more potent than the 2- or 5-substituted positional isomers. nih.gov This highlights the profound impact of the substituent's position on biological activity. For pyridinone derivatives, the derivatizable positions on the ring allow for fine-tuning of the molecule's properties. nih.govfrontiersin.org The tautomeric equilibrium between the 2-hydroxypyridine (B17775) and the 2(1H)-pyridone forms also plays a role in the molecule's reactivity and interaction capabilities. nih.gov
Research on 3-hydroxy-2(1H)-pyridinones has demonstrated the importance of the substitution pattern for iron(III)-chelating properties and biological activity. acs.org Similarly, for a series of 1,4-dihydropyridines, optimization of substituents at the 2-position of the dihydropyridine (B1217469) ring was crucial for achieving potent hypotensive activity. nih.gov The introduction of a cyano group at this position led to the development of the clinically used drug nilvadipine. nih.gov
The effect of regiochemistry is also evident in studies of imidazo[4,5-b]pyridines, where bromo-substitution on the pyridine nucleus or the placement of an amidine group on an attached phenyl ring resulted in compounds with promising antiproliferative and antiviral activities. mdpi.com The placement of substituents can influence not only the potency but also the selectivity of the biological activity.
Molecular Interactions and Recognition Mechanisms
Hydrogen Bonding Propensities and Patterns within Pyridinone Scaffolds
The pyridinone core of 1-benzyl-5-nitropyridin-2(1H)-one possesses both hydrogen bond donor and acceptor sites, which are fundamental to its interaction with biological macromolecules. The carbonyl oxygen of the pyridinone ring acts as a hydrogen bond acceptor, while the N-H group in the tautomeric form can serve as a hydrogen bond donor. The presence of the electron-withdrawing nitro group at the 5-position influences the electron density of the pyridinone ring, thereby modulating the strength of these hydrogen bonds.
In related pyridinone-containing structures, intramolecular hydrogen bonding has been observed, which can influence the compound's conformation and its binding affinity for target proteins. nih.gov For instance, in a similar 4-phenylpyridin-2-one structure, intramolecular hydrogen bonding between a carboxylic acid and the ketone was noted. nih.gov The pyridinone scaffold's ability to engage in specific hydrogen bonding patterns is a key determinant of its biological target recognition. Furthermore, in a related compound, 6-amino-5-nitropyridin-2-one, the arrangement of hydrogen bond donors and acceptors is critical for its function as a nucleobase in an expanded genetic alphabet, where it pairs specifically with 5-aza-7-deazaguanine. wikipedia.org
The computed properties of the closely related isomer, 2-benzylamino-5-nitropyridine, indicate a hydrogen bond donor count of one and a hydrogen bond acceptor count of four, highlighting the potential for multiple hydrogen bonding interactions. nih.gov
Ligand-Target Binding Site Characterization and Analysis
While specific studies detailing the binding of this compound to a particular protein target are not extensively documented in the provided results, analysis of similar compounds offers insights into potential binding interactions. For allosteric modulators with related core structures, binding to less conserved regions of receptors, such as G protein-coupled receptors (GPCRs), is a common theme. nih.gov
In studies of an aryl methyl benzoquinazolinone, which shares structural similarities, key hydrophobic and edge-to-face π–π interactions with tyrosine and tryptophan residues in the allosteric binding pocket were identified as critical for high-affinity binding. nih.gov Given the presence of the aromatic benzyl (B1604629) group, this compound likely engages in similar π–π stacking and hydrophobic interactions within a target's binding site. The nitro group can also participate in electrostatic interactions or act as a hydrogen bond acceptor.
The benzyl group, in particular, may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
Elucidation of Allosteric Modulation and Specific Binding Modes
The concept of allosteric modulation, where a ligand binds to a site topographically distinct from the primary (orthosteric) binding site, is a significant area of investigation for compounds with pyridinone scaffolds. nih.gov Allosteric modulators can fine-tune the response of a receptor to its endogenous ligand, offering a more subtle and potentially safer therapeutic approach.
Research on compounds with similar structural motifs has shown that modifications to the core pharmacophore can significantly impact allosteric activity. For example, the transition from a quinolin-4(1H)-one to a 4-phenylpyridin-2-one and then to a 6-phenylpyrimidin-4-one resulted in substantial increases in positive cooperativity with the endogenous ligand acetylcholine (B1216132) at the M1 muscarinic acetylcholine receptor. nih.gov This suggests that the pyridinone scaffold is a viable backbone for developing allosteric modulators.
While direct evidence for this compound acting as an allosteric modulator is not available in the search results, its structural components are consistent with those found in known allosteric modulators of GPCRs. nih.govnih.gov
Mechanisms Governing Specificity in Protein-Ligand Interactions
The specificity of a ligand for its protein target is governed by a combination of factors, including shape complementarity, and the precise arrangement of interacting functional groups. For this compound, specificity would arise from the unique combination of its hydrogen bonding capabilities, hydrophobic interactions from the benzyl group, and electrostatic interactions involving the nitro group.
Allosteric binding sites are often less conserved across receptor subtypes compared to orthosteric sites. nih.gov This allows for the development of highly specific ligands that can differentiate between closely related receptors, thereby minimizing off-target effects. For instance, the development of selective allosteric modulators for the 5-HT₂C receptor is pursued to avoid adverse effects associated with the highly homologous 5-HT₂A and 5-HT₂B receptors. nih.gov The specificity of pyridinone-based ligands can be fine-tuned through chemical modifications to optimize interactions with the unique residues of the target's allosteric pocket.
The interplay of hydrophobic interactions and hydrogen bonding is crucial for achieving high affinity and specificity. In one example of a related allosteric modulator, key interactions with a tyrosine and a tryptophan residue were found to be critical for its enhanced affinity and functional activity. nih.gov
Biological Activity and Mechanistic Studies of 1 Benzyl 5 Nitropyridin 2 1h One Derivatives
Antitumor and Antiproliferative Activities of Pyridinone Derivatives
Pyridinone derivatives have emerged as a promising class of compounds in the search for novel anticancer agents. Their ability to inhibit the growth of various cancer cell lines and interfere with key oncogenic processes has been well-documented.
Inhibition of Specific Human Cancer Cell Lines (e.g., A549, MCF-7, HeLa, HepG2)
A significant body of research has demonstrated the antiproliferative effects of pyridinone derivatives against a panel of human cancer cell lines. For instance, certain 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H)-trione analogs, which share the N-benzyl structural motif, have shown potent growth inhibitory activity against ovarian, renal, and breast cancer cell lines, with GI50 values in the nanomolar range. nih.gov Specifically, the 4-methoxy-N-benzyl analog was highly active against OVCAR-5 ovarian cancer cells and MDA-MB-468 breast cancer cells. nih.gov
Furthermore, a novel phosphomolybdate-based organic-inorganic hybrid solid incorporating 4,4'-bipyridine (B149096) has demonstrated considerable inhibitory effects against human breast cancer (MCF-7), human lung cancer (A549), and human liver cancer (HepG2) cells. rsc.org The IC50 values were found to be 32.11 µM for MCF-7, 25.17 µmol L-1 for A549, and 33.79 µmol L-1 for HepG2. rsc.org Similarly, a benzimidazole (B57391) derivative exhibited significant dose-dependent cytotoxic effects against A549 and HepG2 cells, with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org The antiproliferative activity of selected compounds against human breast (MCF-7) and lung (A549) cancer cell lines has also been reported, with some compounds showing significantly lower cytotoxicity towards normal fibroblasts, suggesting a degree of selectivity for cancer cells. researchgate.net
The inhibitory activities of various pyridinone and related derivatives are summarized in the table below.
| Compound Class | Cell Line | IC50/GI50 | Reference |
| 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H)-trione analogs | OVCAR-5 | 20 nM | nih.gov |
| MDA-MB-468 | 40 nM | nih.gov | |
| Phosphomolybdate hybrid with 4,4'-bipyridine | MCF-7 | 32.11 µM | rsc.org |
| A549 | 25.17 µmol L-1 | rsc.org | |
| HepG2 | 33.79 µmol L-1 | rsc.org | |
| Benzimidazole derivative (se-182) | A549 | 15.80 µM | jksus.org |
| HepG2 | 15.58 µM | jksus.org |
Mechanisms of Cell Cycle Perturbation and Apoptosis Induction
The anticancer effects of pyridinone derivatives are often attributed to their ability to disrupt the normal cell cycle progression and induce programmed cell death, or apoptosis. For example, a dispiropiperazine derivative has been shown to arrest the cell cycle at the G2/M phase in SW480 human cancer cells and induce apoptosis and necrosis. nih.gov This suggests that such compounds can interfere with the mitotic spindle positioning, leading to cell death. nih.gov
Similarly, a phosphomolybdate-based hybrid solid was found to mediate its anti-proliferation activity by arresting A549 and HepG2 cells in the S phase and MCF-7 cells in the G2/M phase of the cell cycle. rsc.org The ultimate fate of the cancer cells treated with this compound was determined to be apoptosis and necrosis. rsc.org Furthermore, studies on 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a compound with a nitroaromatic moiety, revealed an increase in the sub-G1 fraction of cells, indicative of apoptosis, along with an accumulation of cells in the S and G2/M phases. researchgate.net This compound was also found to induce apoptosis by activating caspases-3 and -6. researchgate.net The induction of apoptosis is a key mechanism of action for many chemotherapeutic agents, and the ability of pyridinone derivatives to trigger this process makes them attractive candidates for further development.
Targeting Key Oncogenic Pathways and Enzymes (e.g., Src Family Kinases, IDH1, Met Kinase)
The targeted inhibition of specific enzymes and signaling pathways that are crucial for cancer cell survival and proliferation is a major goal in modern oncology drug discovery. Pyridinone derivatives have shown promise in this area by targeting key oncogenic kinases.
Met Kinase: A series of novel 5-(benzyloxy)pyridin-2(1H)-one derivatives have been identified as potent inhibitors of c-Met kinase. nih.gov One of the most potent compounds from this series exhibited a c-Met IC50 of 12 nM and showed potent inhibition of the EBC-1 cell line, which has constitutive c-Met activation. nih.gov This compound also demonstrated high selectivity for c-Met over a panel of other kinases. nih.gov The docking analysis of this compound with c-Met provided insights into its binding mode. nih.gov
IDH1: Mutant isocitrate dehydrogenase 1 (IDH1) is a key oncogenic driver in several malignancies. A medicinal chemistry campaign has led to the development of a series of potent pyrid-2-one inhibitors of mutant IDH1. nih.govnih.gov One of the lead compounds from this series was found to inhibit IDH1 R132H/R132C with IC50 values of 81 and 72 nM, respectively. nih.gov This compound also demonstrated the ability to lower the levels of the oncometabolite 2-hydroxyglutarate (2-HG) in a xenograft mouse model. nih.gov
Antiviral Activities of Pyridinone and Nitropyridine Derivatives
In addition to their antitumor properties, pyridinone and nitropyridine derivatives have been investigated for their potential as antiviral agents. These compounds have shown activity against a range of viruses, including those responsible for significant human diseases.
Inhibition of Viral Replication (e.g., Hepatitis B Virus DNA Replication)
The replication of viral genetic material is a critical step in the viral life cycle and a prime target for antiviral drugs. While direct evidence for the inhibition of Hepatitis B Virus (HBV) DNA replication by 1-benzyl-5-nitropyridin-2(1H)-one is limited, related heterocyclic compounds have shown promise. For instance, a novel pyridazinone derivative was identified as a non-nucleosidic inhibitor of HBV, decreasing extracellular HBV DNA levels with an IC50 of 1.5 ± 0.2 μM. nih.gov This compound was found to induce the formation of genome-free capsids, thereby interfering with viral replication. nih.gov
Furthermore, N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine have demonstrated potent, structure-dependent inhibition of herpes simplex virus type 1 (HSV-1) replication. nih.gov The presence of the 5-nitro-pyrimidine ring was found to be crucial for the antiviral activity. nih.gov
Non-Nucleoside Reverse Transcriptase Inhibitory Effects
Pyridinone derivatives represent a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds are highly specific for the reverse transcriptase of HIV-1 and act by binding to a non-catalytic site on the enzyme, thereby allosterically inhibiting its DNA polymerase activity. bioworld.com This mechanism of action prevents the conversion of the viral RNA genome into DNA, a crucial step in the retroviral life cycle. bioworld.com The discovery of 2-pyridinone derivatives as a new class of non-nucleoside, HIV-1-specific reverse transcriptase inhibitors has paved the way for the development of new antiretroviral therapies. nih.gov
Influenza Virus Endonuclease Inhibition
The influenza virus polymerase acidic (PA) protein, an essential component of the viral RNA-dependent RNA polymerase complex, possesses endonuclease activity critical for viral transcription. nih.govmdpi.com This function makes it a prime target for antiviral drug development. nih.govmdpi.com The endonuclease domain is highly conserved across various influenza virus subtypes, suggesting that its inhibitors could offer broad-spectrum antiviral activity. mdpi.comencyclopedia.pub
The mechanism of action for many PA endonuclease inhibitors involves the chelation of divalent metal ions, typically Mn2+ or Mg2+, which are essential for the enzyme's catalytic activity. nih.gov These inhibitors often feature a metal-binding pharmacophore combined with lipophilic moieties that interact with surrounding amino acid residues in the active site. nih.gov
Derivatives of pyridinone have been investigated as potential influenza endonuclease inhibitors. For instance, a novel compound, RO-7, was identified as a putative PA endonuclease inhibitor, demonstrating activity against a wide range of influenza A and B viruses. nih.gov While the specific inhibitory activity of this compound on influenza endonuclease is not extensively detailed in the provided results, the broader class of pyridinone derivatives shows promise. For example, hydroxypyridinone derivatives have been developed with potent in vitro inhibitory activity against the viral PA endonuclease, with some compounds exhibiting IC50 values below 50 nM. nih.gov The exploration of various substituents on the pyridinone ring has been a key strategy in optimizing their inhibitory potential. mdpi.com
Enzyme Modulatory Effects
Isocitrate Dehydrogenase (IDH) Inhibition by Related Benzyl (B1604629) Pyridinones
Mutations in isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are implicated in various cancers, including acute myeloid leukemia (AML) and gliomas. nih.govnih.gov These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal cellular processes. nih.govnih.gov Consequently, inhibitors of mutant IDH (mIDH) are of significant therapeutic interest. nih.govgoogle.com
A medicinal chemistry campaign focusing on a 7,7-dimethyl-7,8-dihydro-2H-1λ2-quinoline-2,5(6H)-dione screening hit led to the development of a series of potent pyrid-2-one mIDH1 inhibitors. nih.govnih.gov Systematic structure-activity relationship (SAR) studies have been conducted to optimize these inhibitors. nih.gov While the direct inhibition of IDH by this compound is not explicitly stated, the pyridin-2(1H)-one core is a key structural feature of these developed mIDH inhibitors. google.comberkeley.edu For example, the removal of methoxy (B1213986) groups from a hit compound resulted in a loss of activity, which could be regained by the installation of small alkoxy or ethyl substituents. nih.gov
| Compound Type | Target | Effect |
| Pyrid-2-one derivatives | Mutant Isocitrate Dehydrogenase 1 (mIDH1) | Inhibition nih.govnih.gov |
| 7,7-dimethyl-7,8-dihydro-2H-1λ2-quinoline-2,5(6H)-dione derivatives | Mutant Isocitrate Dehydrogenase 1 (mIDH1) | Inhibition nih.govnih.gov |
Chymotrypsin and Urease Inhibition by Nitropyridin-2-yl Derivatives
Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is implicated in diseases caused by urease-producing bacteria and in nitrogen loss from urea-based fertilizers. nih.gov Therefore, urease inhibitors are of significant interest. nih.gov
Derivatives containing the pyridone scaffold have been identified as novel urease inhibitors. nih.gov Specifically, imidazopyridine-based oxazole (B20620) derivatives have been synthesized and evaluated for their urease inhibitory potential. nih.gov Structure-activity relationship studies revealed that substituents capable of forming strong hydrogen bonds, such as hydroxyl groups, or those with strong electron-withdrawing properties, like nitro groups, enhanced the inhibitory activity. nih.gov For instance, an analog bearing 2-hydroxy and 5-nitro moieties on the aryl part of the oxazole ring was found to be an active urease inhibitor. nih.gov This suggests that the nitro group present in this compound could contribute to potential urease inhibitory activity.
Tubulin Polymerization Inhibition and Related Cytoskeletal Interactions
Microtubules, which are dynamic polymers of tubulin, are essential for mitosis, making them a key target for anticancer drugs. nih.gov Inhibitors of tubulin polymerization disrupt this process, leading to cell cycle arrest and apoptosis. nih.govnih.gov
Novel small molecules that directly bind to tubulin and inhibit its polymerization have been developed. nih.gov For example, PTC-028, a structural analog of PTC596, has been characterized as an inhibitor of tubulin assembly. nih.gov While the direct effect of this compound on tubulin polymerization is not specified, the broader class of heterocyclic compounds, including benzimidazole derivatives, has been designed and synthesized as tubulin polymerization inhibitors. nih.gov These studies highlight the potential for nitrogen-containing heterocyclic scaffolds to interact with the cytoskeleton.
Applications in Modern Drug Discovery and Development
Strategic Role of Pyridinone as a Privileged Scaffold in Medicinal Chemistry
The pyridinone ring system is recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for drug design. Pyridinone-containing compounds exhibit a wide spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. nih.govresearchgate.net
The significance of the pyridinone scaffold is underscored by its presence in numerous FDA-approved drugs. researchgate.net Its value stems from several key characteristics:
Hydrogen Bonding Capability : The pyridinone structure can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors. nih.govresearchgate.net
Bioisosteric Versatility : It can serve as a bioisostere for various functional groups and rings, such as amides, phenols, pyridines, and pyrimidines. nih.govresearchgate.net This allows chemists to replace parts of a known active molecule with the pyridinone core to improve properties without losing biological activity.
Modulation of Physicochemical Properties : The scaffold allows for the manipulation of crucial drug-like properties, including polarity, lipophilicity, aqueous solubility, and metabolic stability, through chemical modification. nih.gov
The 1-benzyl-5-nitropyridin-2(1H)-one molecule embodies these features, with its pyridinone core providing the essential framework for target interaction and its substituents offering avenues for property modulation.
Implementation in Fragment-Based Drug Design and as Biomolecular Mimetics
Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds. It involves screening libraries of small, low-complexity molecules ("fragments") to find those that bind weakly to a biological target. nih.gov These fragments then serve as starting points for building more potent, drug-like molecules. The pyridinone scaffold is well-suited for FBDD due to its relatively small size and its capacity for derivatization at multiple positions. nih.gov This allows it to form initial interactions with therapeutic targets that can be subsequently optimized.
Pyridinones are also employed as biomolecular mimetics, meaning they can mimic the structure and function of biological molecules. For instance, they can act as nonpeptidic mimics and kinase hinge-binding motifs, which are crucial interactions in many signaling pathways implicated in diseases like cancer. nih.gov The ability of the pyridinone core to serve as a bioisostere for amide bonds makes it particularly valuable in mimicking peptide structures. nih.govresearchgate.net
Optimization of Drug-like Properties through Structural Modifications
A critical phase in drug discovery is the optimization of a lead compound's "drug-like" properties, often referred to as ADME (absorption, distribution, metabolism, and excretion). The structure of this compound offers multiple sites for structural modification to enhance these properties.
The N-benzylpiperidine (N-BP) motif, closely related to the N-benzyl group in the title compound, is frequently used by medicinal chemists to fine-tune efficacy and physicochemical properties. nih.gov The benzyl (B1604629) group can influence solubility and participate in crucial cation-π and π-π interactions with target proteins. nih.gov
Modifications to the pyridinone ring or its substituents can achieve the following:
Enhanced Metabolic Stability : Strategic modifications can block sites of metabolic breakdown, increasing the drug's half-life in the body.
Increased Permeability : Fine-tuning lipophilicity is key to balancing the need for a drug to be soluble yet also capable of crossing cellular membranes to reach its target.
For example, in the development of certain pyridinone derivatives, replacing a phenyl ring with a pyridinone was shown to improve properties by adding a hydrogen bond acceptor, which can enhance solubility and target binding. researchgate.net
Strategies for Lead Identification and Optimization
Identifying a promising lead compound is a foundational step in creating a new drug. unisi.it A lead compound is a chemical entity that demonstrates the desired biological activity and has the potential for further development. unisi.it Once identified, the lead undergoes optimization to improve its potency, selectivity, and pharmacokinetic profile.
For a compound like this compound, lead optimization would involve synthesizing and testing a series of analogs. This process, known as establishing a Structure-Activity Relationship (SAR), helps to identify which parts of the molecule are essential for its biological effect. For instance, researchers developing (5-trifluoromethyl)-2(1H)-pyridone analogs from a lead compound established an SAR for in vitro potency. mdpi.com
Computational methods, such as molecular modeling, can predict how structural changes might affect a compound's binding to its target, guiding the synthesis of more effective derivatives.
Synthetic Applications as Precursors for Novel Bioactive Agents
Perhaps the most significant role of this compound in medicinal chemistry is as a synthetic precursor for new bioactive molecules. The presence of the nitro group on the pyridinone ring is of particular importance. Nitropyridines are highly valuable scaffolds for developing bioactive compounds because the nitro group can be readily transformed into other functional groups. nih.govresearchgate.net
The nitro group facilitates reactions with nucleophilic reagents and can be a source for creating amines, azo linkages, and hydroxylamines. nih.gov These transformations open the door to a wide variety of more complex molecules with potential therapeutic applications, including:
Antitumor agents
Antibacterial and antifungal compounds
Antiviral agents
The reduction of the nitro group to an amino group is a common and powerful synthetic step. The resulting aminopyridinone can then be further modified, for example, through coupling reactions to build larger, more complex structures. This synthetic versatility makes this compound a valuable starting material for generating libraries of novel compounds to be screened for a wide range of biological activities. nih.govresearchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 59892-44-3 | echemi.com |
| Molecular Formula | C12H10N2O3 | echemi.com |
| Synonyms | this compound; 1-Benzyl-5-nitro-2(1H)-pyridone | echemi.com |
Table 2: Applications of the Pyridinone Scaffold in Drug Discovery
| Application Area | Description | Key Advantages |
|---|---|---|
| Privileged Scaffold | A core structure capable of binding to multiple biological targets. | Versatility, broad spectrum of biological activities (antitumor, antimicrobial, etc.). nih.govresearchgate.net |
| Fragment-Based Drug Design | Used as a small molecular fragment to identify initial hits for drug development. | Good starting point for optimization, can access small binding pockets. nih.gov |
| Biomolecular Mimetics | Mimics the structure of biological molecules like peptides to interact with targets. | Can serve as a bioisostere for amides and act as a kinase hinge-binder. nih.govresearchgate.net |
| Synthetic Precursor | Serves as a starting material for creating more complex bioactive molecules. | The nitro group is a versatile handle for chemical transformations. nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 1-benzyl-5-nitropyridin-2(1H)-one?
- Methodology :
- Synthesis : Use reflux conditions with a nitration agent (e.g., HNO₃/H₂SO₄) on a pyridinone precursor, followed by benzylation via nucleophilic substitution. Monitor reaction progress using TLC or HPLC.
- Purification : Employ recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity via melting point analysis and HPLC (>95% purity threshold).
- Documentation : Follow Beilstein Journal guidelines for experimental reproducibility, including detailed procedures in the main text and supplemental data for auxiliary steps .
Q. How can spectroscopic and crystallographic data be reconciled for structural validation of this compound?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl proton splitting patterns, nitro group deshielding).
- XRD : Solve the crystal structure using SHELXT for space-group determination and SHELXL for refinement. Compare bond lengths/angles with DFT-optimized geometries to resolve discrepancies .
- Validation : Cross-reference data with Cambridge Structural Database (CSD) entries for analogous nitroheterocycles .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
- Methodology :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to assess frontier molecular orbitals (FMOs) and electrostatic potential surfaces.
- Docking Studies : Use Molecular Operating Environment (MOE) to simulate interactions with enzymatic targets (e.g., nitroreductases). Validate with experimental kinetic data .
- Software : Gaussian 16 for DFT; Mercury CSD 2.0 for visualizing non-covalent interactions (e.g., π-stacking of the benzyl group) .
Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in this compound crystals?
- Methodology :
- Data Collection : Obtain high-resolution XRD data (R < 0.05) and generate Hirshfeld surfaces via CrystalExplorer.
- Analysis : Quantify close contacts (e.g., C–H···O nitro interactions) and fingerprint plots. Compare with related nitro-pyridinones to identify packing motifs .
- Validation : Use SHELXL’s TWIN/BASF commands to address twinning or disorder in the crystal lattice .
Q. What experimental and computational approaches resolve contradictions between observed and predicted spectroscopic data?
- Methodology :
- Dynamic Effects : Account for temperature-dependent NMR chemical shifts (e.g., nitro group rotation barriers) using VT-NMR.
- Theoretical Modeling : Compare time-dependent DFT (TD-DFT) UV-Vis predictions with experimental spectra to identify solvatochromic effects.
- Tools : ORCA for TD-DFT; OLEX2 for XRD data integration with spectroscopic results .
Q. How can safety protocols for handling this compound be optimized in academic labs?
- Methodology :
- Risk Assessment : Review SDS guidelines for nitro compounds (e.g., explosive potential, skin sensitization). Use fume hoods and blast shields during synthesis.
- Waste Management : Neutralize nitro byproducts with reducing agents (e.g., Fe/HCl) before disposal .
Methodological Tools Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
